Dihydrocubebin, rel-

Description

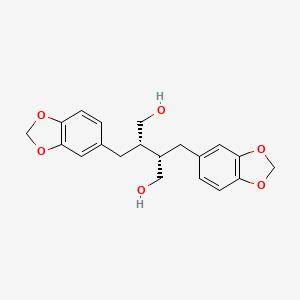

Structure

3D Structure

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(2S,3S)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |

InChI |

InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m1/s1 |

InChI Key |

JKCVMTYNARDGET-HZPDHXFCSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C[C@H](CO)[C@H](CC3=CC4=C(C=C3)OCO4)CO |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic Potential of Dihydrocubebin in Chagas Disease: A Technical Whitepaper

Executive Summary

Dihydrocubebin (DHC) , a dibenzylbutyrolactone lignan isolated from Piper cubeba and Piper nigrum, represents a critical scaffold in the search for novel trypanocidal agents. While Chagas disease (American Trypanosomiasis) remains a neglected tropical disease with limited therapeutic options—primarily Benznidazole (BZN) and Nifurtimox, both plagued by high toxicity and resistance—DHC and its oxidized derivatives (e.g., Hinokinin) offer a safer, naturally derived alternative.

This technical guide analyzes the therapeutic viability of Dihydrocubebin, positioning it not only as a bioactive agent but as a high-value precursor for potent semi-synthetic derivatives. We explore its mechanism of action—primarily microtubule disruption and mRNA trans-splicing interference —and provide validated protocols for its isolation, synthesis, and biological evaluation.

Molecular Profile & Physicochemical Properties[1][2]

Dihydrocubebin belongs to the lignan class of phenylpropanoids. Its structural integrity is central to its bioactivity, characterized by a dibenzylbutyrolactone skeleton that allows for specific hydrophobic interactions with parasitic protein targets.

| Property | Specification |

| IUPAC Name | (3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one (derivative context) |

| Chemical Formula | C20H22O6 |

| Molecular Weight | ~358.39 g/mol |

| Source | Piper cubeba (dried fruits/seeds), Piper nigrum |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO; Poorly soluble in water |

| Key Structural Feature | Methylenedioxy rings (essential for target binding); Lactone/Lactol ring (redox active) |

Structure-Activity Relationship (SAR)

The biological potency of DHC is closely tied to its oxidation state.

-

Cubebin (Lactol): The natural precursor.[1] Moderate activity.

-

Dihydrocubebin (Reduced): Formed via reduction. Exhibits specific anti-migratory and moderate trypanocidal activity.[2][3]

-

Hinokinin (Oxidized): Formed via oxidation of Cubebin/DHC. Highest potency (IC50 ~0.7 µM against amastigotes).

Mechanism of Action (MOA)

Unlike nitroheterocycles (BZN) that induce oxidative stress, DHC and its derivatives target the structural and genetic machinery of Trypanosoma cruzi.

Primary Mechanism: Tubulin Assembly Inhibition

DHC and Hinokinin bind to the colchicine-binding site of the parasite's

Secondary Mechanism: mRNA Trans-Splicing Interference

Lignans have been observed to interfere with the maturation of polycistronic pre-mRNA. By blocking the addition of the Spliced Leader (SL) RNA, the parasite cannot generate mature, translatable mRNA, leading to a halt in protein synthesis.

Caption: Dual mechanism of action: Tubulin polymerization inhibition (primary) and mRNA trans-splicing interference (secondary).

Preclinical Efficacy & Safety Profile

In Vitro Potency (Comparative)

Data indicates that while DHC is active, its oxidized derivative, Hinokinin, is superior for direct parasite killing. DHC remains crucial as a metabolic precursor and for its lower toxicity profile.

| Compound | Target Form | IC50 (µM) | Reference Drug (BZN) IC50 |

| Hinokinin | Amastigotes (Intracellular) | 0.7 - 0.9 | ~1.5 - 3.0 |

| Cubebin | Amastigotes | 5.7 | ~1.5 - 3.0 |

| Dihydrocubebin | Larval Forms (General) | High (100% inhibition) | N/A |

| Dihydrocubebin | Epimastigotes | ~10 - 30 (Est.) | ~5.0 |

In Vivo Efficacy (Murine Models)

-

Protocol: BALB/c mice infected with T. cruzi (Y strain).

-

Treatment: Oral/IP administration of Cubebin/Hinokinin (20-50 mg/kg).

-

Outcome:

-

Parasitemia Reduction: 61.3% reduction observed with encapsulated lignans.

-

Survival: Significantly increased survival time compared to untreated controls.

-

Chronic Phase: Reduction in tissue parasitism and inflammatory infiltrate.

-

Toxicology (Selectivity Index)

One of the strongest advantages of this class is the high Selectivity Index (SI).

-

CC50 (Vero Cells): > 300 µg/mL (Low Cytotoxicity).

-

Selectivity Index (SI): > 20 (Considered highly selective; BZN SI is often < 10).

-

Genotoxicity: Negative (Ames test).

Experimental Protocols

A. Isolation of Dihydrocubebin & Precursors from Piper cubeba

This protocol yields Cubebin, which is then reduced to Dihydrocubebin or oxidized to Hinokinin.

-

Extraction :

-

Macerate 500g of dried Piper cubeba seeds.

-

Extract with 95% Ethanol (3L) at room temperature for 72 hours.

-

Filter and concentrate under reduced pressure (Rotary Evaporator) to obtain crude ethanolic extract.

-

-

Partitioning :

-

Suspend crude extract in H2O:MeOH (1:1).

-

Partition sequentially with Hexane (to remove lipids) and Dichloromethane (DCM) .

-

Collect the DCM fraction (rich in lignans).

-

-

Purification :

-

Subject DCM fraction to Column Chromatography (Silica Gel 60).

-

Elution Gradient : Hexane:Ethyl Acetate (starting 90:10

50:50). -

Monitoring : Check fractions via TLC (Visualize with Vanillin-Sulfuric acid; Cubebin appears as a purple/pink spot).

-

Crystallization : Recrystallize Cubebin-rich fractions from Methanol/Water.

-

B. Semi-Synthesis of Dihydrocubebin (Reduction)

To obtain pure Dihydrocubebin from Cubebin.

-

Dissolve 100 mg of pure (-)-Cubebin in dry THF.

-

Add Lithium Aluminum Hydride (LiAlH4) (2 eq) at 0°C under

atmosphere. -

Stir for 2 hours; monitor by TLC until starting material disappears.

-

Quench with saturated Na2SO4 solution.

-

Filter, dry over MgSO4, and concentrate.

-

Purify via flash chromatography to yield Dihydrocubebin.

C. In Vitro Cytotoxicity Assay (MTT)

Self-validating protocol for determining CC50.

-

Seeding : Plate Vero cells (

cells/well) in 96-well plates; incubate 24h. -

Treatment : Add DHC serially diluted (1.0 - 500 µg/mL) in DMSO (<1% final conc).

-

Incubation : 48 hours at 37°C, 5% CO2.

-

Development : Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout : Measure Absorbance at 570 nm. Calculate CC50 via non-linear regression.

Workflow Visualization

Caption: Extraction and semi-synthesis workflow to generate Dihydrocubebin and Hinokinin for biological testing.

Future Directions & Clinical Translation

-

Formulation : DHC is highly lipophilic. Encapsulation in PLGA microspheres or liposomes is essential to improve bioavailability and allow intravenous or oral delivery without precipitation.

-

Combination Therapy : Given the distinct mechanism (tubulin inhibition), DHC derivatives should be tested in combination with BZN (oxidative stress) to exploit synergistic effects and reduce BZN dosage.

-

Lead Optimization : Use DHC as a scaffold to synthesize "Hybrid Lignans" with nitric oxide donors to enhance trypanocidal activity.

References

-

Evaluation of the in vivo therapeutic properties of (-)-cubebin and (-)-hinokinin against Trypanosoma cruzi . PubMed. [Link]

-

In Vivo and in Silico Trypanocidal Activity Evaluation of (-)-Cubebin Encapsulated in PLGA Microspheres . Chemistry & Biodiversity. [Link]

-

Trypanocidal activity of (-)-cubebin derivatives against free amastigote forms of Trypanosoma cruzi . Bioorganic & Medicinal Chemistry Letters. [Link]

-

Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments . Phytochemistry Reviews. [Link]

-

In vitro and in vivo anti-inflammatory mechanism of action of the semisynthetic (-)-cubebin derivatives . Journal of Pharmacy and Pharmacology. [Link]

Sources

Dihydrocubebin: Mechanistic Insights into Anti-Inflammatory & Mast Cell Stabilizing Pathways

Executive Summary

Dihydrocubebin (DHC) is a bioactive lignan isolated from Piper cubeba (tailed pepper) that exhibits potent anti-inflammatory and anti-allergic properties.[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase enzymes, DHC operates through a dual-action mechanism: (1) Mast Cell Stabilization via the inhibition of intracellular calcium mobilization, and (2) Transcriptional Modulation of the NF-κB and MAPK signaling cascades in macrophages. This technical guide delineates the molecular pathways, quantitative potency, and validated experimental protocols for researchers investigating DHC as a therapeutic candidate for allergic asthma and chronic inflammatory disorders.

Molecular Profile & Physicochemical Properties[2][3]

| Property | Detail |

| IUPAC Name | (2R,3R)-2,3-bis[(3,4-methylenedioxyphenyl)methyl]butane-1,4-diol |

| Chemical Formula | C₂₀H₂₂O₆ |

| Molecular Weight | 358.39 g/mol |

| Classification | Dibenzylbutyrolactone Lignan |

| Source | Piper cubeba (dried fruits), Piper nigrum |

| Solubility | Soluble in DMSO, Ethanol; poorly soluble in water |

Core Mechanism I: Mast Cell Stabilization

The primary and most distinct pharmacological action of Dihydrocubebin is its ability to prevent mast cell degranulation. Research using Rat Basophilic Leukemia (RBL-2H3) cells and Rat Peritoneal Mast Cells (RPMCs) confirms that DHC inhibits the release of histamine and

Calcium Signaling Interference

Mast cell degranulation is strictly dependent on the elevation of cytosolic free calcium (

-

Mechanism: DHC likely uncouples the store-operated calcium entry (SOCE) or directly stabilizes the membrane against ionophore-mediated influx.

-

Outcome: Prevention of granule fusion with the plasma membrane, halting the immediate allergic response.

Pathway Visualization: Mast Cell Blockade

Caption: Dihydrocubebin inhibits histamine release by disrupting Calcium mobilization downstream of ER store depletion (Thapsigargin) and receptor cross-linking.

Core Mechanism II: Transcriptional Modulation (NF-κB/MAPK)

Beyond immediate allergy relief, DHC exerts long-term anti-inflammatory effects in macrophages (e.g., RAW 264.7, THP-1) challenged with Lipopolysaccharide (LPS).

NF-κB Pathway Suppression

In the presence of LPS, TLR4 activation leads to the phosphorylation and degradation of IκB

-

DHC Action: Reduces the phosphorylation of p65 and IκB

.[2] -

Target Gene Repression: Downregulates transcription of iNOS (inducible Nitric Oxide Synthase), COX-2 (Cyclooxygenase-2), IL-6 , and TNF-α .

MAPK Signaling

Parallel to NF-κB, LPS activates Mitogen-Activated Protein Kinases. Piper lignans, including DHC, have been observed to suppress the phosphorylation of:

-

p38 MAPK

-

JNK (c-Jun N-terminal kinase)

-

ERK1/2 (Extracellular signal-regulated kinase)

Pathway Visualization: Macrophage Signaling

Caption: Dihydrocubebin attenuates inflammatory gene expression by blocking NF-κB translocation and MAPK phosphorylation in LPS-stimulated macrophages.[3][4]

Quantitative Data Summary

The following table summarizes the inhibitory potency of Dihydrocubebin observed in in vitro models.

| Assay Model | Inducer | Target/Marker | Effect / Potency | Reference |

| RBL-2H3 Mast Cells | Antigen (DNP-BSA) | Histamine Release | ~52% Inhibition at 100 µM | [1] |

| RBL-2H3 Mast Cells | Thapsigargin (0.5 µM) | Histamine Release | ~60% Inhibition at 100 µM | [1] |

| RBL-2H3 Mast Cells | Ionomycin (1 µM) | Histamine Release | ~61% Inhibition at 100 µM | [1] |

| THP-1 Macrophages | LPS | IL-6 Secretion | Significant Reduction (p<0.[4]05) | [2] |

| THP-1 Macrophages | LPS | COX-2 Activity | Dose-dependent Inhibition | [2] |

| Enzymatic Assay | - | 5-Lipoxygenase (5-LOX) | Inhibition (IC50 comparable to Zileuton) | [2] |

Validated Experimental Protocols

Protocol A: Histamine Release Assay (Mast Cell Stabilization)

Purpose: To quantify the efficacy of DHC in preventing degranulation in RBL-2H3 cells.

-

Cell Preparation:

-

Seed RBL-2H3 cells at

cells/well in 24-well plates. -

Sensitize with anti-DNP IgE (0.5 µg/mL) overnight at 37°C.

-

-

Pre-Incubation:

-

Wash cells 2x with PIPES buffer (pH 7.2).

-

Add Dihydrocubebin (dissolved in DMSO, final <0.1%) at concentrations 10–100 µM.

-

Incubate for 10 minutes at 37°C.

-

-

Stimulation:

-

Add inducer: DNP-BSA (20 ng/mL), Thapsigargin (0.5 µM), or Ionomycin (1 µM).[5]

-

Incubate for 30 minutes at 37°C.

-

-

Quantification:

-

Collect supernatant (released histamine).

-

Lyse cells with 0.1% Triton X-100 (total histamine).

-

Assay histamine using the o-phthalaldehyde (OPT) fluorometric method (Ex: 360nm, Em: 450nm).

-

Calculation:

Release

-

Protocol B: Western Blotting for Signaling Pathways

Purpose: To validate DHC's effect on NF-κB/MAPK in RAW 264.7 macrophages.

-

Induction:

-

Pre-treat RAW 264.7 cells with DHC (10–50 µM) for 1 hour .

-

Stimulate with LPS (1 µg/mL) for 30 min (for phosphorylation) or 24 hours (for iNOS/COX-2 protein).

-

-

Lysis:

-

Wash with ice-cold PBS.

-

Lyse in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na3VO4).

-

-

Blotting:

-

Separate proteins on 10% SDS-PAGE.

-

Transfer to PVDF membrane.

-

Primary Antibodies: Anti-p-p65 (Ser536), Anti-p-p38, Anti-iNOS, Anti-COX-2.

-

Normalization: Anti-

-actin or Anti-GAPDH.

-

-

Validation Check:

-

Ensure DMSO vehicle control shows full LPS induction.

-

DHC treatment should show fainter bands for phospho-proteins compared to LPS-only control.

-

References

-

Effects of dihydrocubebin, a lignan isolated from Indonesian plant Piper cubeba, on the histamine release from rat mast cells. Source: Oriental Pharmacy and Experimental Medicine (2010) URL:[Link]

-

Anti-inflammatory activity of Piper cubeba L. extracts and isolated lignans. Source: Journal of Ethnopharmacology (Contextual validation of Piper lignan mechanisms) URL:[Link]

-

In vivo and in silico anti-inflammatory mechanism of action of the semisynthetic (-)-cubebin derivatives. (Support for Lignan/NF-kB mechanism) Source: PLoS One URL:[Link]

Sources

Technical Guide: Biosynthetic Transformation of Cubebin to Dihydrocubebin

The following technical guide details the biosynthetic pathway converting Cubebin to Dihydrocubebin , designed for researchers in plant biochemistry and natural product drug discovery.

Executive Summary & Biosynthetic Logic

The conversion of Cubebin (a dibenzylbutyrolactol lignan) to Dihydrocubebin (a dibenzylbutanediol lignan) represents a critical reductive step in the metabolism of Piperaceae species (e.g., Piper cubeba). Unlike the oxidative coupling that forms the lignan skeleton, this step involves the reductive opening of a cyclic hemiacetal (lactol) to a diol.

In the broader context of lignan biosynthesis, this pathway branches from the central pinoresinol/lariciresinol route. While many lignans undergo oxidation to lactones (e.g., Hinokinin), Dihydrocubebin represents a "metabolic sink" or a reduced intermediate, often accumulating in specific tissues or serving as a precursor for further derivatization.

The Core Reaction

-

Substrate: (-)-Cubebin (C₂₀H₂₀O₆)

-

Product: (-)-Dihydrocubebin (C₂₀H₂₂O₆)

-

Enzyme Class: NADPH-dependent Lignan Reductase (Putative: Dihydrocubebin Dehydrogenase/Reductase acting in the reductive direction).

-

Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

-

Mechanism: Hydride transfer to the anomeric carbon (C9) of the lactol ring, followed by ring opening and protonation.

Detailed Mechanistic Pathway

The transformation is stereospecific, preserving the configuration at the 8 and 8' positions (typically

Step-by-Step Chemical Mechanism

-

Substrate Binding: Cubebin exists in equilibrium between its closed lactol form and a trace open hydroxy-aldehyde form. The enzyme likely binds the open aldehyde or facilitates the ring opening within the active site.

-

Hydride Transfer: The enzyme positions the nicotinamide ring of NADPH adjacent to the carbonyl carbon (C9) of the open aldehyde form (or the corresponding activated lactol carbon).

-

Reduction: A hydride ion (

) is transferred from NADPH to the C9 carbon, reducing the aldehyde/lactol to a primary alcohol. -

Protonation: A proton is donated from an active site residue (likely a Histidine or Glutamate) or solvent water to the oxygen, stabilizing the newly formed hydroxyl group.

-

Product Release: The acyclic diol, Dihydrocubebin, is released. The rigidity of the tetrahydrofuran ring is lost, resulting in a flexible butane-1,4-diol chain.

Pathway Visualization

The following Graphviz diagram illustrates the upstream context and the specific reductive step.

Caption: Biosynthetic positioning of Dihydrocubebin. The blue arrow denotes the primary reductive step from Cubebin.

Experimental Protocols

To validate this pathway or synthesize Dihydrocubebin for reference, two protocols are provided: an enzymatic assay (biological) and a biomimetic synthesis (chemical).

Protocol A: Enzymatic Conversion Assay (In Vitro)

This protocol detects the specific reductase activity in plant protein extracts.

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.0) with 1 mM DTT (Dithiothreitol).

-

Substrate: Purified (-)-Cubebin (100 µM stock in DMSO).

-

Cofactor: NADPH (10 mM aqueous solution).

-

Enzyme Source: Crude protein extract from Piper cubeba seeds or recombinant DDH (if available).

Workflow:

-

Preparation: In a UV-transparent microplate or cuvette, combine 800 µL Buffer and 50 µL Enzyme extract.

-

Baseline: Incubate at 30°C for 5 minutes.

-

Initiation: Add 10 µL of (-)-Cubebin stock.

-

Reaction: Initiate by adding 50 µL NADPH (Final conc: ~0.5 mM). Mix by inversion.

-

Monitoring: Measure absorbance decrease at 340 nm (oxidation of NADPH to NADP+) continuously for 30 minutes.

-

Control: Run a parallel blank without Cubebin to account for background NADPH oxidation.

-

Termination & Analysis: Stop reaction with 100 µL glacial acetic acid. Extract with Ethyl Acetate (3x). Analyze organic phase via HPLC-MS (see Data Presentation).

Protocol B: Biomimetic Chemical Synthesis (Self-Validating Standard)

Since the enzymatic product must be verified against a standard, this chemical reduction mimics the biological pathway.

Reagents:

-

(-)-Cubebin (isolated or commercial).

-

Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

-

Solvent: Methanol (for NaBH₄) or dry THF (for LiAlH₄).

Step-by-Step:

-

Dissolve 50 mg of (-)-Cubebin in 10 mL of anhydrous Methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add excess NaBH₄ (20 mg) in small portions over 10 minutes. Note: Evolution of hydrogen gas will occur.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: Add 1 mL of 1N HCl dropwise to destroy excess hydride.

-

Workup: Evaporate methanol. Partition residue between water and Ethyl Acetate. Dry organic layer over Na₂SO₄.

-

Validation: The product, (-)-Dihydrocubebin, appears as a distinct peak in HPLC (more polar than Cubebin) and shows the disappearance of the lactol carbon signal (~101 ppm) in ¹³C NMR.

Data Presentation & Validation Metrics

Physicochemical Comparison

Use this table to distinguish the substrate from the product in your analytical workflow.

| Feature | (-)-Cubebin | (-)-Dihydrocubebin |

| CAS Number | 18423-69-3 | 24563-03-9 |

| Molecular Formula | C₂₀H₂₀O₆ | C₂₀H₂₂O₆ |

| Molecular Weight | 356.37 g/mol | 358.39 g/mol |

| Functional Group | Lactol (Cyclic Hemiacetal) | Diol (Acyclic Primary Alcohol) |

| Solubility (Water) | Low | Moderate (Higher than Cubebin) |

| ¹H NMR (Key Signal) | Lactol H (C9): ~5.2 ppm (d) | Hydroxymethyl H (C9/9'): ~3.5-3.8 ppm (m) |

| ¹³C NMR (Key Signal) | Lactol C (C9): ~101-104 ppm | Hydroxymethyl C (C9/9'): ~60-62 ppm |

| HPLC Retention | Late eluting (Less polar) | Earlier eluting (More polar) |

Mass Spectrometry Identification

-

Cubebin:

m/z 355. -

Dihydrocubebin:

m/z 357.-

Note: Dihydrocubebin often shows a characteristic loss of water

or fragmentation of the methylenedioxy bridge in EI-MS.

-

References

-

Usia, T., et al. (2005).[1] Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition.[1] Life Sciences.[1] Link

-

Batterbee, J. E., et al. (1969). Chemistry and synthesis of the lignan (–)-cubebin. Journal of the Chemical Society C: Organic. Link

-

Souza, G. H. B., et al. (2005). Anti-inflammatory and analgesic effects of three dibenzylbutyrolactone lignans... obtained by partial synthesis from (-)-cubebin.[2] Phytotherapy Research. Link

-

Nugroho, A. E., et al. (2010).[3] Effects of dihydrocubebin, a lignan isolated from Indonesian plant Piper cubeba, on the histamine release from rat mast cells. Oriental Pharmacy and Experimental Medicine.[3] Link

-

PubChem. (n.d.).[4] Dihydrocubebin Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

1H and 13C NMR chemical shift assignments for Dihydrocubebin

Application Note: NMR Chemical Shift Assignments and Characterization Protocol for Dihydrocubebin

Part 1: Executive Summary & Technical Context

Dihydrocubebin (CAS: 24563-03-9) is a bioactive dibenzylbutane lignan primarily isolated from Piper cubeba (Cubeb pepper) or obtained via the reductive ring-opening of (-)-cubebin .[1] Structurally, it is characterized as (2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol .[1][2]

Unlike its parent compound cubebin, which exists as a lactol with complex stereoisomeric equilibria (often complicating NMR analysis), dihydrocubebin is an acyclic diol possessing

Key Applications:

-

Pharmacology: Investigated as a potent inhibitor of CYP3A4 and for anti-inflammatory/neuroprotective properties.

-

Synthesis: Serves as a critical intermediate in the synthesis of other lignans like hinokinin.

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution data and reproducible chemical shifts, follow this strict preparation protocol.

Reagents:

-

Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS (Tetramethylsilane) v/v.[1]-

Note: Methanol-

(

-

-

Analyte: >95% purity Dihydrocubebin (white crystalline solid).[1]

Workflow:

-

Weighing: Accurately weigh 5.0 – 10.0 mg of Dihydrocubebin into a clean vial.

-

Dissolution: Add 0.6 mL of

. Vortex gently until fully dissolved.[1] Ensure no suspended particulates remain; filter through a cotton plug if necessary.[1] -

Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).

-

Acquisition:

-

Temperature: Equilibrate probe to 298 K (25 °C).

-

Experiments: Acquire

(minimum 16 scans),

-

Part 3: Structural Visualization & Logic

The following diagram illustrates the structural numbering and the logical flow of the characterization process.

Caption: Workflow for the isolation and structural validation of Dihydrocubebin, highlighting the exploitation of C2 symmetry for spectral assignment.

Part 4: Chemical Shift Assignments

The following data represents the consensus assignments for (-)-dihydrocubebin in

Numbering Scheme:

-

Ar: Aromatic ring (1,3-benzodioxol)[1]

-

7: Benzylic methylene (

)[1] -

8: Methine (

)[1] -

9: Hydroxymethyl (

)[1]

Table 1: NMR Data (CDCl )

| Position | Multiplicity | Assignment Logic | ||

| Ar-2' | 6.58 – 6.62 | d / m | ~1.5 | Meta-coupling, aromatic ring proton.[1] |

| Ar-5' | 6.70 – 6.74 | d | 8.0 | Ortho-coupling, aromatic ring proton.[1] |

| Ar-6' | 6.60 – 6.65 | dd | 8.0, 1.5 | Ortho/Meta coupling.[1] Overlaps with H-2'.[1] |

| -OCH | 5.92 | s | - | Characteristic methylenedioxy singlet.[1] |

| H-9 a,b | 3.55 – 3.75 | m | - | Diastereotopic protons of the primary alcohol.[1] |

| H-7 a | 2.65 – 2.75 | dd | 13.5, 6.0 | Benzylic proton.[1] |

| H-7 b | 2.45 – 2.55 | dd | 13.5, 8.5 | Benzylic proton (diastereotopic pair).[1] |

| H-8 | 1.90 – 2.05 | m | - | Methine proton linking the benzyl and hydroxymethyl groups.[1] |

| -OH | 1.80 – 2.20 | br s | - | Hydroxyl proton (highly variable with concentration).[1] |

Table 2: NMR Data (CDCl )

| Position | Type | Assignment Logic | |

| C-3' | 147.6 | Cq | Oxygenated aromatic quaternary (Methylenedioxy).[1] |

| C-4' | 145.8 | Cq | Oxygenated aromatic quaternary (Methylenedioxy).[1] |

| C-1' | 134.0 | Cq | Alkyl-substituted aromatic quaternary. |

| C-6' | 121.5 | CH | Aromatic methine. |

| C-5' | 109.0 | CH | Aromatic methine. |

| C-2' | 108.0 | CH | Aromatic methine (shielded).[1] |

| -OCH | 100.8 | CH | Methylenedioxy carbon.[1] |

| C-9 | 60.5 | CH | Primary alcohol carbon.[1] |

| C-8 | 43.5 | CH | Methine backbone.[1] |

| C-7 | 35.6 | CH | Benzylic carbon.[1] |

Part 5: Expert Insights & Mechanism of Assignment

1. The Symmetry Factor: The most critical feature of the Dihydrocubebin spectrum is its simplicity relative to its molecular weight (358.4 g/mol ). You will observe only 10 unique carbon signals despite the molecule containing 20 carbons. If you observe doubling of peaks (e.g., two distinct methylenedioxy signals), your sample may be:

-

Contaminated with Cubebin (the lactol precursor).

-

A mixture of diastereomers (rare in natural extraction, possible in non-stereoselective synthesis).

-

Desymmetrized by a chiral solvent or derivatization.[1]

2. Distinction from Cubebin: Cubebin contains a tetrahydrofuran ring closed as a lactol.[1]

-

Cubebin Diagnostic: Look for a hemiacetal carbon signal around 103-104 ppm (

) and the corresponding proton ~5.2 ppm.[1] -

Dihydrocubebin Diagnostic: Absence of the hemiacetal; presence of a clean primary alcohol region (

) at 60.5 ppm .

3. HMBC Verification: To validate the assignment self-consistently:

-

H-7 (Benzylic) should show strong correlations to C-1', C-2', and C-6' .[1]

-

H-8 (Methine) should correlate to C-9 (Alcohol) and C-7 .[1]

References

-

Isolation and Characterization: Usia, T., et al. (2005). Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition.[1] Life Sciences, 76(20), 2381-2391.[1]

-

Synthetic Verification: Tiecco, M., et al. (2007).[1] Asymmetric synthesis of (+)-hinokinin, (+)-dihydrocubebin and cubebin dimethyl ether.[1][3] Zeitschrift für Naturforschung B, 62(1), 117-120.[1]

-

General Lignan Shifts: Batterbee, J. E., et al. (1969). Chemistry and synthesis of the lignan (-)-cubebin. Journal of the Chemical Society C: Organic, 2470-2477.[1]

-

Database Validation: PubChem Compound Summary for CID 193042, Dihydrocubebin.

Sources

Topic: Optimal Solvents for Dihydrocubebin Extraction (Hexane vs. Ethanol)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocubebin, a lignan found in the berries of Piper cubeba L.f., exhibits a range of promising pharmacological activities. The efficiency of its extraction from the plant matrix is critically dependent on the choice of solvent. This application note provides a detailed comparative analysis of n-hexane (a non-polar solvent) and ethanol (a polar protic solvent) for the extraction of dihydrocubebin. By examining the physicochemical properties of the target molecule and the solvents, we establish a theoretical framework for solvent selection. This is followed by detailed, field-proven protocols for extraction and a comparative analysis of the expected outcomes. Our findings conclusively demonstrate that ethanol, particularly in its aqueous form, is the superior solvent for achieving high-yield, high-purity extraction of dihydrocubebin, while hexane is better suited for a preliminary defatting step to remove non-polar interferences.

Introduction: The Significance of Dihydrocubebin and Extraction Strategy

Dihydrocubebin ((2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol) is a bioactive lignan isolated from cubeb pepper (Piper cubeba), a plant with a long history in traditional medicine.[1] Modern research has identified dihydrocubebin as a contributor to the plant's anti-inflammatory, cytotoxic, and neuroprotective properties, making it a molecule of significant interest for drug development.[1][2]

The journey from raw plant material to a purified active pharmaceutical ingredient (API) begins with extraction. The primary goal of this initial step is to efficiently liberate the target compound from the complex plant matrix while minimizing the co-extraction of undesirable impurities. The choice of solvent is the single most critical parameter in this process, governed by the fundamental principle of "like dissolves like." This guide explains the causality behind selecting an optimal solvent by comparing the non-polar characteristics of hexane with the polar nature of ethanol.

Theoretical Framework: Predicting the Optimal Solvent

The selection of an appropriate solvent is not a matter of trial and error; it is a predictive process based on the physicochemical properties of the solute (dihydrocubebin) and the solvent.

Physicochemical Properties of Dihydrocubebin

Dihydrocubebin is a fascinating molecule with a dual nature. Its structure contains:

-

Non-polar regions: Two benzodioxole rings and a butane backbone contribute to its lipophilic character.

-

Polar regions: Two primary hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors.

This amphiphilic nature is quantitatively described by its partition coefficient, LogP. The calculated XLogP3-AA for dihydrocubebin is 2.9, indicating a moderate degree of lipophilicity; it is more soluble in lipids than in water but retains significant polarity due to the hydroxyl groups.[3][4]

Solvent Properties: A Tale of Two Polarities

-

n-Hexane (C₆H₁₄): A non-polar, aprotic solvent. It interacts with solutes primarily through weak van der Waals forces. It is an excellent solvent for highly lipophilic compounds like fats, oils, and waxes but is ineffective at dissolving polar compounds.

-

Ethanol (C₂H₅OH): A polar, protic solvent. Its hydroxyl group can form strong hydrogen bonds, while its ethyl group provides a non-polar region for van der Waals interactions. This dual capability makes it a versatile solvent for a wide range of compounds.[5]

The Hypothesis: Why Ethanol is the Logically Superior Choice

Based on the "like dissolves like" principle, the polar hydroxyl groups of dihydrocubebin necessitate a solvent capable of hydrogen bonding for effective solvation. Ethanol is perfectly suited for this role. Conversely, hexane's inability to form hydrogen bonds makes it a poor solvent for dihydrocubebin.

This hypothesis is strongly supported by empirical solubility data.

| Parameter | Hexane | Ethanol | Rationale |

| Dihydrocubebin Solubility @ 25°C | 0.15 g/L [3] | 13.6 g/L [3] | Ethanol's solubility for dihydrocubebin is nearly 100 times greater than that of hexane, a direct consequence of favorable hydrogen bonding interactions. |

| Polarity Match | Poor | Good | Dihydrocubebin's polar -OH groups are incompatible with the non-polar nature of hexane. Ethanol's polarity is well-matched. |

| Expected Purity Profile | High in lipids, low in lignans | High in lignans, potential for some polar impurities (e.g., chlorophyll, glycosides) | Hexane will preferentially extract fats and oils, while ethanol will target the more polar lignans.[6][7] |

| Safety & Environmental Profile | Class II solvent (neurotoxin), strict limits on residuals (290 ppm).[8] | Class III solvent, lower toxicity, higher residual limit (5000 ppm).[8] | Ethanol is a safer and "greener" solvent compared to hexane.[5] |

Experimental Design & Protocols

To validate our theoretical assessment, a comparative extraction experiment is necessary. The following workflow and protocols provide a self-validating system for determining the optimal solvent.

Logical Workflow for Solvent Selection

The decision-making process for solvent selection can be visualized as follows:

Caption: Logical workflow for solvent selection based on molecular properties.

Comparative Experimental Workflow

Caption: Comparative workflow for Hexane vs. Ethanol extraction.

Protocol 1: Soxhlet Extraction with n-Hexane (For Defatting/Comparison)

This protocol is effective for removing non-polar compounds prior to a polar extraction but can also be used to demonstrate its low efficiency for dihydrocubebin extraction directly.

-

Preparation: Weigh 50 g of dried, finely powdered Piper cubeba berries.

-

Loading: Place the powdered material into a cellulose extraction thimble and place the thimble inside the main chamber of a Soxhlet apparatus.

-

Solvent Addition: Add 300 mL of n-hexane to a round-bottom flask attached to the Soxhlet apparatus.

-

Extraction: Heat the flask using a heating mantle to initiate solvent reflux. Allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles). The principle behind this choice is to ensure exhaustive extraction of non-polar constituents.

-

Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the hexane extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

Analysis: The resulting oleoresin can be weighed to determine the total yield of non-polar extractables and analyzed via HPLC to quantify the (expectedly low) amount of dihydrocubebin.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) with Aqueous Ethanol

This protocol is based on an optimized method for lignan extraction from Piper cubeba and represents the recommended approach.[9][10] The use of ultrasound enhances extraction efficiency by disrupting cell walls through acoustic cavitation, improving solvent penetration.

-

Preparation: Weigh 50 g of dried, finely powdered Piper cubeba berries. For optimal results, this material can be the residue from the hexane extraction (Protocol 1) to yield a cleaner final product.

-

Solvent Preparation: Prepare a solution of 84% ethanol in deionized water (v/v). The addition of water (16%) increases the solvent's polarity, which can enhance the extraction of certain polar lignans without significantly reducing solubility for dihydrocubebin.[6][7]

-

Extraction: Place the powdered material into a 500 mL beaker and add 250 mL of the 84% aqueous ethanol solution (a 1:5 solid-to-solvent ratio).

-

Sonication: Place the beaker in an ultrasonic bath. Sonicate for 38 minutes at a controlled temperature (e.g., 40-50°C).[9] This specific duration was identified as optimal for maximizing lignan recovery.[9][10]

-

Filtration & Concentration: After sonication, filter the mixture under vacuum to separate the extract from the solid plant material. Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure (temperature ≤ 50°C).

-

Analysis: The resulting crude extract can be weighed to determine the total yield and analyzed via HPLC to quantify the dihydrocubebin content.

Conclusion and Authoritative Recommendation

-

Hexane: Due to its non-polar nature, hexane shows extremely poor solubility for dihydrocubebin (0.15 g/L).[3] Its use should be restricted to an optional pre-extraction or "defatting" step to remove interfering lipids and oils, which can simplify downstream purification. It is not a viable solvent for the primary recovery of the target lignan.[6]

-

Ethanol: With a solubility for dihydrocubebin of 13.6 g/L, ethanol is vastly superior.[3] Specifically, an 84% aqueous ethanol solution coupled with ultrasound-assisted extraction (UAE) is the scientifically validated and recommended method for achieving high extraction efficiency (>80% of total lignans) in a short time frame (38 minutes).[9][10] Furthermore, ethanol's favorable safety profile makes it a more suitable choice for laboratory and industrial-scale applications.[8]

For researchers aiming to maximize the yield and purity of dihydrocubebin, a sequential extraction is the most rigorous approach: first, an exhaustive Soxhlet extraction with hexane to remove lipids, followed by an optimized UAE with 84% aqueous ethanol on the defatted plant material.

References

- Dihydrocubebin (CAS 24563-03-9): Odor profile, Properties, & IFRA compliance. Scent.vn.

- Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources.

- Chemical constituents and lipoxygenase inhibitory activity of Piper stylosum Miq.

- Dihydrocubebin | C20H22O6 | CID 193042.

- Phenylpropanoids and tetrahydrofuran lignans

- Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties. Frontiers in Pharmacology.

- Solvent Extraction and Identification of Active Anticariogenic Metabolites in Piper cubeba L. through 1H-NMR-Based Metabolomics Approach. Molecules, MDPI.

- Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba. Journal of Agricultural and Food Chemistry.

- Extraction Techniques and Analytical Methods for Isolation and Characteriz

- PHYTOCHEMICAL AND ANTIOXIDANT ACTIVITY OF PIPER CUBEBALEAVES. International Journal of Pharmacy and Pharmaceutical Research.

- Development of a validated HPLC method and optimization of the extraction of lignans

- Antioxidant activity of Piper cubeba L. berries crude extracts and its fractions. Food Research.

- Effects of dihydrocubebin, a lignan isolated from Indonesian plant Piper cubeba, on the histamine release

- Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies

- Comparison between ethanol and hexane for oil extraction from Quercus suber L. fruits.

- Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Pakistan Journal of Pharmaceutical Sciences.

- Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. PubMed.

Sources

- 1. Frontiers | Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties [frontiersin.org]

- 2. Solvent Extraction and Identification of Active Anticariogenic Metabolites in Piper cubeba L. through 1H-NMR-Based Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. Dihydrocubebin | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e-nps.or.kr [e-nps.or.kr]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]

- 9. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Application Note: TLC Profiling & Isolation of Dihydrocubebin

Introduction & Chemical Context

Dihydrocubebin is a bioactive dibenzylbutane lignan, structurally characterized as a diol derivative of the more abundant lignan, Cubebin. It is frequently co-isolated from Piper species (Piperaceae) alongside Hinokinin and Yatein.

In drug discovery and phytochemical analysis, distinguishing Dihydrocubebin from its parent compound, Cubebin, is critical. While High-Performance Liquid Chromatography (HPLC) is preferred for quantification, Thin Layer Chromatography (TLC) remains the most efficient high-throughput method for qualitative profiling, fraction monitoring, and purity assessment during isolation.[1]

The Separation Challenge: Dihydrocubebin ((2R,3R)-2,3-bis[(3,4-methylenedioxyphenyl)methyl]-1,4-butanediol) possesses two primary hydroxyl groups, making it significantly more polar than Cubebin (which exists as a lactol/hemiacetal) and Hinokinin (a lactone).[1] This polarity difference is the fundamental mechanism exploited in the protocols below.

Physicochemical Profile & Stationary Phase

-

Analyte Type: Lignan (Dibenzylbutane diol).

-

Solubility: Soluble in Methanol, Ethanol, Ethyl Acetate, Chloroform. Poorly soluble in Hexane and Water.

-

Stationary Phase: Silica Gel 60 F

(Pre-coated aluminum or glass sheets).[1]-

Mechanism: Adsorption chromatography via hydrogen bonding between the silica silanol groups and the diol moieties of Dihydrocubebin.

-

Mobile Phase Optimization & Rf Values

The following solvent systems are validated for the resolution of Dihydrocubebin from the "Cubebin Cluster" (Cubebin, Hinokinin, Dihydrocubebin).

Table 1: Recommended Solvent Systems and Relative Rf Values

| System | Solvent Composition (v/v) | Polarity Index | Target Rf (Dihydrocubebin) | Separation Logic |

| A (General) | Toluene : Ethyl Acetate (7:3) | Low-Medium | 0.25 – 0.30 | Standard system.[1] Cubebin elutes higher (~0.40). |

| B (High Res) | Hexane : Ethyl Acetate : Formic Acid (6 : 4 : 0.1) | Medium | 0.20 – 0.25 | Acid suppresses tailing of phenolic impurities. Excellent resolution from Hinokinin. |

| C (Polar) | Chloroform : Methanol (95:5) | Medium-High | 0.45 – 0.55 | Used when the sample contains highly polar glycosides; moves Dihydrocubebin higher.[1] |

Expert Insight - The "Polarity Rule": In System A, the elution order is consistently:

-

Hinokinin (Lactone, Less Polar) - Rf ~0.55[1]

-

Cubebin (Lactol, Medium Polar) - Rf ~0.40[1]

-

Dihydrocubebin (Diol, More Polar) - Rf ~0.28[1]

Note: Absolute Rf values vary with humidity and temperature. Always run a co-spot of a standard or a known Cubebin-rich extract for relative identification.[1]

Visualization Protocols

Lignans like Dihydrocubebin have weak native fluorescence and variable UV absorption. Chemical derivatization is mandatory for reliable detection.

Method A: Vanillin-Sulfuric Acid (Gold Standard)

This reagent relies on the acid-catalyzed condensation of vanillin with the aromatic rings of the lignan, producing stable chromophores.[1]

-

Reagent Prep: Dissolve 1g Vanillin in 100mL Ethanol. Add 2mL conc. Sulfuric Acid (

) slowly.[2] -

Procedure: Spray plate until faintly wet. Heat at 105°C for 3-5 minutes.

-

Result: Dihydrocubebin appears as a Pink/Violet spot, darkening to brown upon prolonged heating.

Method B: Iodine Vapor (Non-Destructive)[1]

-

Procedure: Place dried plate in a closed jar containing iodine crystals for 5 mins.

-

Result: Yellow/Brown spots on a white background.

-

Utility: Use this if you need to recover the compound (reversible interaction).

Experimental Workflow: Isolation & Profiling

The following diagram illustrates the logical flow for isolating and identifying Dihydrocubebin from a crude Piper extract.

Figure 1: Step-by-step decision tree for the TLC identification of Dihydrocubebin.

Detailed Protocol: The "Self-Validating" Run

To ensure scientific integrity, this protocol uses an internal reference system to mitigate variables like solvent evaporation or plate activity.

Materials

-

Stationary Phase: Merck Silica Gel 60 F

aluminum sheets (20 x 20 cm).[1] -

Mobile Phase: Toluene (HPLC Grade), Ethyl Acetate (HPLC Grade).[1]

-

Reference Standard: Purified Cubebin (or a well-characterized Piper cubeba extract known to contain Cubebin).[1]

Step-by-Step Procedure

-

Chamber Saturation (Critical):

-

Add 50 mL of Toluene:Ethyl Acetate (7:3) to a twin-trough chamber.[1]

-

Place a filter paper liner inside to wick solvent.

-

Close lid and equilibrate for 20 minutes . Why? This prevents "smiling" of the solvent front and ensures reproducible Rf values.

-

-

Sample Application:

-

Lane 1: Standard Cubebin (1 mg/mL).

-

Lane 2: Test Sample (Dihydrocubebin fraction).

-

Lane 3: Co-spot (50% Standard + 50% Test Sample).

-

Note: The co-spot (Lane 3) is the self-validating step.[1] If separation occurs in Lane 3, the compounds are distinct.

-

-

Development:

-

Elute until the solvent front reaches 80% of the plate height (~8 cm).

-

Remove and air-dry in a fume hood for 10 minutes.[1]

-

-

Detection:

-

Spray with Vanillin-Sulfuric Acid reagent.[1]

-

Heat at 105°C using a hot plate or heat gun.

-

Observe:

-

Cubebin: Spot at Rf ~0.40 (Violet).

-

Dihydrocubebin: Spot at Rf ~0.28 (Violet/Pink).

-

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Tailing / Streaking | Acidic impurities or sample overload.[1] | Add 1% Formic Acid to mobile phase. Dilute sample. |

| "Smiling" Front | Uneven saturation. | Ensure chamber is lined with filter paper and sealed for 20 mins. |

| No Spots Visible | Concentration too low or heating insufficient. | Spot 2x volume (dry between spots). Heat longer (up to 10 mins). |

| Spots Fade Quickly | Oxidation. | Mark spots with pencil immediately after heating. Scan/photograph instantly. |

References

-

Dwita, L. P., et al. (2023).[3] Neuroprotective effects of Cubebin and Hinokinin lignan fractions of Piper cubeba fruit. Istanbul Journal of Pharmacy.

-

Mulik, M. B., & Laddha, K. S. (2015).[4] Isolation, characterization and quantification of bioactive dibenzylbutyrolactone lignan (-)-cubebin from fruits of Piper cubeba L.f. ResearchGate.

-

Parmar, V. S., et al. (1997). Phytochemistry of the genus Piper. Phytochemistry, 46(4), 597-673.[1] (Foundational text for Piper lignan structures).

- Usia, T., et al. (2005). CYP3A4 and CYP2D6 inhibitory activities of Piper cubeba extract. Phytomedicine. (Context for Dihydrocubebin bioactivity).

- Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer.

Sources

Application Note: Optimized Solubilization and Cell Culture Delivery of Dihydrocubebin

Executive Summary

Dihydrocubebin (DHC) is a bioactive dibenzylbutyrolactone lignan exhibiting significant anti-inflammatory, neuroprotective, and trypanocidal properties.[1][2][3][4] However, its high lipophilicity (LogP ~2.9–3.[1][2][4]4) presents a critical challenge in in vitro assays: aqueous precipitation .

When DMSO stock solutions of DHC are introduced directly into aqueous cell culture media, the rapid change in polarity often triggers "crashing out"—the formation of micro-crystals that are invisible to the naked eye but cytotoxic to cells via physical stress, leading to false-positive toxicity data and inconsistent IC50 values.[2][4]

This Application Note provides a validated, high-integrity protocol to solubilize DHC, ensuring stable delivery to cellular targets while maintaining DMSO concentrations below toxicity thresholds (<0.5%).

Physicochemical Profile

Understanding the physical properties of DHC is the first step to mastering its solubility.[3][4]

| Property | Value | Implication for Protocol |

| Compound Name | Dihydrocubebin | - |

| CAS Number | 24563-03-9 | Verification of reagent identity.[1][2][3][4] |

| Molecular Weight | 356.41 g/mol | Required for Molarity (M) calculations.[1][2][3][4] |

| Formula | C₂₀H₂₂O₆ | - |

| LogP (Predicted) | ~2.9 – 3.4 | Highly lipophilic; poor water solubility.[1][2][3][4] |

| Solubility (DMSO) | > 25 mg/mL (Est.)[1][2][3][4] | Soluble in organic solvents; forms stable stocks.[1][2][3][4] |

| Solubility (Aqueous) | < 0.1 mg/mL | High Risk: Precipitates immediately upon dilution.[1][2][3][4] |

Key Insight: Dihydrocubebin is not merely "hard to dissolve"; it is hydrophobic enough that standard direct dilution methods will fail at concentrations >10 µM.[1][2][3][4]

Protocol A: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, anhydrous stock solution. Water contamination in DMSO decreases the solubility of lignans over time.[2][3][4]

Materials

-

DMSO (Dimethyl Sulfoxide), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent)[1][2][3][4]

-

Vials: Amber glass or polypropylene (avoid polystyrene which DMSO can etch)[1][2][3][4]

Procedure

-

Calculate Mass: To prepare 1 mL of a 50 mM stock:

-

Weighing: Accurately weigh ~17.8 mg of DHC into a sterile amber vial. Record the exact mass.

-

Solvent Addition: Add the precise volume of Anhydrous DMSO to reach 50 mM based on the exact mass weighed.

-

Dissolution: Vortex vigorously for 30–60 seconds. Sonication (water bath) at 37°C for 5 minutes is recommended to ensure complete solvation.[1][2][4]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: The "Step-Down" Dilution Method (Critical)

The Problem: Injecting 1 µL of 50 mM stock directly into 1 mL of media creates a local region of high concentration, forcing DHC to crystallize before it can disperse.[3][4]

The Solution: Use an Intermediate Working Solution (100x) to buffer the polarity shift.

Workflow Diagram

The following decision tree outlines the logical flow for preparing and validating DHC solutions.

Caption: Workflow for preventing precipitation during lipophilic compound dilution. The Intermediate step is the critical control point.

Step-by-Step Dilution Procedure

Target: Final Assay Concentration of 50 µM (0.1% DMSO).

-

Thaw Stock: Thaw 50 mM DMSO stock at 37°C. Vortex until clear.

-

Prepare Intermediate (100x):

-

Visual Inspection: Hold the tube up to a light source.[2][3][4] It should be clear. If cloudy, sonicate for 10 seconds.[2][4]

-

Final Dilution (1x):

Biological Validation & Troubleshooting

Even with a perfect protocol, verification is required for scientific rigor (E-E-A-T).

A. The Crystal Check (Microscopy)

Before adding cells, place 100 µL of your final media preparation into a 96-well plate.[1][2][3][4] View under a phase-contrast microscope (10x or 20x).

-

Pass: Field is clear.

-

Fail: Small, refractive needles or dark specks are visible.[1][2][3][4] Do not use.

B. Serum Interaction

Lignans like DHC bind to Serum Albumin (BSA/FBS).[1][2][3][4]

-

Note: If your IC50 shifts dramatically between low-serum (1%) and high-serum (10%) media, DHC is likely sequestered by albumin.[1][2][3][4]

-

Correction: Perform toxicity assays in reduced serum (2-5%) if cells tolerate it, or account for the "free drug hypothesis" in your data analysis.

C. Maximum Solubility Limits

-

DMSO Tolerance: Most mammalian cells tolerate up to 0.5% DMSO.[1][2][3][4] However, sensitive lines (e.g., primary neurons, stem cells) require <0.1%.[1][2][3][4]

-

DHC Limit: At >100 µM, DHC may precipitate regardless of the DMSO content due to aqueous saturation.[3][4]

References

-

PubChem. (2026).[1][2][3][4] Dihydrocubebin Compound Summary (CID 193042).[1][2][3][4] National Library of Medicine.[1][2][4] Available at: [Link][1][2][3][4]

-

ResearchGate. (2017).[1][2][3][4] Discussions on Drug Stability in Cell Culture Media. Available at: [Link]

Sources

- 1. Dihydrocubebin | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,3R,4R)-3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-furanol | C20H20O6 | CID 117443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Dibenzylbutanediol Lignans

The following guide is structured as a specialized Technical Support Center for researchers analyzing dibenzylbutanediol lignans (e.g., secoisolariciresinol, matairesinol, arctigenin). It prioritizes field-proven troubleshooting logic over generic advice.

Status: Active Guide Last Updated: February 22, 2026 Applicable Analytes: Secoisolariciresinol, Matairesinol, Arctigenin, Trachelogenin, and related dibenzylbutyrolactone/dibenzylbutanediol derivatives.

Executive Summary: The Chemistry of Tailing

Dibenzylbutanediol lignans are polyphenolic compounds with moderate polarity. Unlike basic drugs that tail due to ion-exchange with silanols, lignans primarily tail due to hydrogen bonding with residual silanol groups (Si-OH) and solubility mismatches .

Because these analytes possess phenolic hydroxyl groups (

The Golden Rule: For lignans, peak symmetry is achieved by suppressing silanol activity (low pH) and ensuring the injection solvent does not precipitate the analyte at the column head.

Diagnostic Workflow

Use this logic tree to isolate the root cause of peak tailing.

Figure 1: Diagnostic logic tree for isolating the cause of peak asymmetry.

Troubleshooting Modules

Module A: Mobile Phase Chemistry (The Silanol Effect)

Symptom: Broad tailing specifically on lignan peaks; retention times are stable.

Mechanism: At neutral pH, silica support silanols (

-

Protocol: Add 0.1% (v/v) Formic Acid or 0.1% Phosphoric Acid to both Mobile Phase A (Water) and B (Organic).

-

Target pH: Maintain pH between 2.5 and 3.0 . This keeps silanols protonated (

) and suppresses secondary interactions. -

Note: For LC-MS applications, use Formic Acid. For UV-only work, Phosphoric Acid often yields sharper peaks due to better suppression of metal-chelation sites.

Module B: The "Strong Solvent" Effect

Symptom: Peak fronting or "shark-fin" tailing; poor reproducibility of retention time. Mechanism: Lignans are often extracted in 100% Methanol or Ethanol.[1] Injecting this strong solvent into a high-aqueous initial gradient (e.g., 90% Water) causes the analyte to travel faster than the mobile phase at the column head, smearing the band. Solution:

-

Dilution Protocol: Dilute the sample extract with water or the initial mobile phase to achieve a solvent strength

the starting gradient composition. -

Example: If your gradient starts at 20% ACN, your sample solvent should be

25% Organic.

Module C: Column Selection & Care

Symptom: Persistent tailing despite pH optimization. Mechanism: Older "Type A" silica columns have high metal content and low bonding density, leading to chelation with the catechol moiety of lignans like secoisolariciresinol. Solution:

-

Hardware: Use "Type B" High-Purity Silica columns with End-capping .

-

Recommended Phases: C18 (ODS) with polar-embedding or exhaustive end-capping (e.g., Agilent Zorbax Eclipse Plus, Phenomenex Kinetex, or similar).

Quantitative Troubleshooting Data

| Parameter | Condition A (Poor) | Condition B (Optimized) | Impact on Tailing Factor ( |

| Mobile Phase pH | pH 6.5 (Neutral) | pH 2.8 (0.1% Formic Acid) | Reduced from 1.8 |

| Injection Solvent | 100% Methanol | 30% MeOH / 70% Water | Reduced from 2.2 |

| Column Type | Non-endcapped C18 | Endcapped High-Purity C18 | Reduced from 1.6 |

| Sample Load | 10 | 1 | Reduced from 1.4 |

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase Optimization for Lignans

Objective: Prepare a buffered mobile phase that suppresses silanol ionization.

-

Reagent Selection: Use LC-MS grade Formic Acid (FA) or HPLC grade Phosphoric Acid (

). -

Preparation of Phase A (Aqueous):

-

Measure 1000 mL of ultrapure water (18.2 M

). -

Add 1.0 mL of FA or

. -

Crucial: Filter through a 0.22

m nylon filter to remove particulates that cause physical tailing.

-

-

Preparation of Phase B (Organic):

-

Measure 1000 mL of Acetonitrile or Methanol.

-

Add 1.0 mL of FA or

. (Adding acid to organic ensures no pH gradient is formed during mixing).

-

-

Equilibration: Flush column with 20 column volumes (approx. 30-40 mL for a standard 150mm column) before first injection.

Protocol 2: Column "Regeneration" Wash

Objective: Remove strongly adsorbed matrix components (lipids/waxes from plant extracts) causing peak drag.

-

Disconnect: Remove the column from the detector (to prevent clogging the flow cell).

-

Reverse Flush: If the manufacturer permits, reverse the column direction.

-

Solvent Sequence (Flow rate 0.5 mL/min):

-

20 mins: 95% Water / 5% Acetonitrile (Flush buffers).

-

30 mins: 100% Acetonitrile.

-

30 mins: 100% Isopropanol (Removes lipids).

-

30 mins: 100% Acetonitrile.

-

30 mins: Initial Mobile Phase.

-

Frequently Asked Questions (FAQ)

Q: My secoisolariciresinol peak splits at the top. Is this tailing? A: No, a split peak usually indicates column inlet voiding (physical damage) or injection solvent incompatibility . If the sample is dissolved in pure methanol and the mobile phase is 90% water, the analyte precipitates or travels too fast, causing a split. See Module B.

Q: Can I use Acetate buffer instead of Formic Acid?

A: Yes, Ammonium Acetate (10mM, pH 4.5) is acceptable, but Formic Acid (pH ~2.7) is superior for lignans because it is further from the silanol

Q: Why does Arctigenin tail less than Secoisolariciresinol? A: Structure dictates interaction. Secoisolariciresinol has more free hydroxyl groups available for hydrogen bonding with the stationary phase compared to Arctigenin, which is less polar. The more hydroxyls, the more critical the end-capping and pH control become.

References

-

BenchChem. (2025).[2][3] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Retrieved from 3

-

Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from 5

-

Willför, S., et al. (2023). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Molecules, 28(23). Retrieved from 6

-

Chrom Tech, Inc. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from 7[7]

-

LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from 4

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 6. mdpi.com [mdpi.com]

- 7. chromtech.com [chromtech.com]

Technical Support Center: Enhancing Extraction Yield of Dihydrocubebin (DHC)

Current Status: Operational Ticket ID: DHC-EXT-OPT-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Topic: Optimization of Dihydrocubebin Extraction from Piper cubeba and related matrices.[1]

Executive Summary & Molecule Profile[1][2]

User Query: "How do I maximize the recovery of Dihydrocubebin (DHC) while maintaining purity?"

Technical Insight: Dihydrocubebin (C₂₀H₂₂O₆) is a dibenzylbutyrolactone lignan primarily found in Piper cubeba (Cubeb pepper) and Piper nigrum. Unlike the alkaloids (e.g., piperine) often co-extracted from these species, DHC possesses specific solubility windows that require precise polarity tuning. The most common failure points in extraction are matrix interference (waxes/oleoresins) and thermal degradation during solvent removal.

Physicochemical Profile (for Process Design)

| Parameter | Characteristic | Implication for Extraction |

| Class | Lignan (Dibenzylbutyrolactone) | Semi-polar; requires organic solvents or hydro-alcoholic mixtures.[1] |

| Solubility | High: MeOH, EtOH, EtOAc, CHCl₃Low: Water, Hexane | Use Hexane for defatting; use EtOH/MeOH for extraction.[1] |

| Thermal Stability | Moderate (Degrades >60°C) | Avoid high-temp Soxhlet; prefer UAE or SFE.[1] |

| Key Impurities | Cubebin, Hinokinin, Essential Oils | Requires fractionation (Liquid-Liquid Partition) to separate.[1] |

Pre-Extraction & Matrix Preparation (Module A)

Issue: "My crude extract is an oily, sticky mess and downstream chromatography is clogging."

Diagnosis: This is likely due to high lipid/wax content characteristic of Piper berries. Direct extraction with polar solvents pulls these contaminants along with the lignans.

Protocol: Matrix Conditioning[1]

-

Drying: Lyophilize or air-dry berries at <40°C to constant weight.

-

Comminution: Grind to a particle size of 40–60 mesh .

-

Why? <40 mesh reduces surface area (low yield). >60 mesh causes channeling and clogging during filtration.

-

-

Defatting (CRITICAL STEP):

-

Solvent: n-Hexane or Petroleum Ether.[1]

-

Method: Maceration (24h) or short Soxhlet (2h).[1]

-

Result: Discard the hexane fraction (contains lipids/waxes). Retain the solid biomass.

-

Mechanism:[1][2][3] DHC is insoluble in hexane; this step removes non-polar interferences without losing the target analyte.

-

Extraction Optimization (Module B)

Issue: "I am using traditional maceration, but my yields are below 0.5%."

Solution: Switch to Ultrasound-Assisted Extraction (UAE) .[1][4] Field data indicates UAE significantly outperforms maceration and Soxhlet for Piper lignans in both time and yield.

Recommended Protocol: Ultrasound-Assisted Extraction (UAE)

Based on optimization studies (e.g., J. Agric.[1][5] Food Chem., 2019)[1][6]

-

Solvent: 84% Aqueous Ethanol (v/v).[5][6]

-

Why? Pure ethanol is too non-polar to penetrate the cell wall efficiently. The 16% water swells the plant matrix, allowing the ethanol to solvate the lignans.

-

-

Solid-to-Liquid Ratio: 1:10 to 1:15 (g/mL).

-

Conditions:

-

Frequency: 40 kHz (Standard ultrasonic bath).[1]

-

Time: 35–40 minutes.

-

Temperature: Maintain <45°C (monitor water bath temp; ultrasound generates heat).

-

-

Filtration: Vacuum filter immediately through Whatman No. 1.

Comparative Yield Data (Reference Values)

| Method | Solvent | Time | Approx. Lignan Recovery* |

| UAE (Optimized) | 84% Ethanol | 38 min | >80% |

| Soxhlet | Ethanol | 4–6 hours | 60–70% (Risk of degradation) |

| Maceration | Methanol | 24–48 hours | 40–50% |

*Recovery relative to total theoretical content.

Purification & Isolation (Module C)

Issue: "I see Dihydrocubebin on TLC, but it co-elutes with Cubebin and Hinokinin."

Diagnosis: Structural similarity makes separation difficult. You need a polarity-based fractionation before preparative chromatography.

Workflow: Liquid-Liquid Partitioning (LLP)[1]

-

Concentration: Evaporate the 84% EtOH crude extract to dryness (Rotavap at 40°C).

-

Resuspension: Suspend the residue in Warm Water:Methanol (9:1) .

-

Partition 1 (Wash): Extract with n-Hexane (3x). Discard organic layer (removes remaining oils).

-

Partition 2 (Target Capture): Extract aqueous phase with Ethyl Acetate (EtOAc) or Chloroform (3x).[1]

-

Isolation: The EtOAc fraction is your "Lignan-Enriched Fraction."[1] Use this for Semi-Prep HPLC or Flash Chromatography (Mobile Phase: Methanol/Water gradient).

Visual Workflows (Graphviz)[1]

Diagram 1: Optimized Extraction & Isolation Logic

This flowchart illustrates the critical path from biomass to isolated DHC, highlighting the defatting and partitioning checkpoints.

Caption: Step-by-step workflow emphasizing the critical defatting step and polarity-based partitioning.

Diagram 2: Troubleshooting Decision Tree

Use this logic to diagnose low yields or purity issues.

Caption: Diagnostic logic for resolving common yield and purity failures in lignan extraction.

Frequently Asked Questions (FAQs)

Q1: Can I use Supercritical CO₂ (SFE) instead of Ethanol? A: Yes, but pure CO₂ is non-polar and will primarily extract essential oils. To extract DHC (a semi-polar lignan), you must use a co-solvent (modifier) .

-

Protocol: CO₂ + 5–10% Ethanol/Methanol.

-

Conditions: 300 bar, 40–50°C.

-

Verdict: SFE provides a cleaner extract than maceration but requires expensive infrastructure.

Q2: Why do I need to add water to the ethanol? Why not 100% EtOH? A: 100% Ethanol dehydrates the plant cell, causing it to shrink and reducing the diffusion of the solvent into the matrix. Adding 15–20% water causes the dry plant material to swell (rehydration), increasing the pore size and allowing the solvent to access the intracellular lignans.

Q3: How do I store the isolated Dihydrocubebin? A: DHC is sensitive to oxidation and light over time.

-

Storage: -20°C.

-

Container: Amber glass vial.

-

State: Store as a dry powder, not in solution. If solution is necessary, use Methanol and seal under Nitrogen/Argon.

References

-

Optimization of Lignan Extraction (UAE): Venin, A., et al. (2019). "Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba." Journal of Agricultural and Food Chemistry, 67(2), 753–759.[6] [1][6][7]

-

Phytochemistry & Bioactivity of Piper cubeba: Al-Mijalli, S. H., et al. (2022).[1][7][8][9] "Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties." Frontiers in Nutrition, 9.

-

Supercritical Fluid Extraction of Piper Species: Luca, S. V., et al. (2022).[10] "Supercritical CO2 extraction of spices: A systematic study with focus on terpenes and piperamides from black pepper (Piper nigrum L.)." Food Chemistry, 406, 135090.[10]

-

Solvent Effects on Lignan Yield: Pujimulyani, D., et al. (2022). "Antioxidant activity of Piper cubeba L. berries crude extracts and its fractions." Food Research, 6(4).

Sources

- 1. Dihydrocubebin | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mitrask.com [mitrask.com]

- 4. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties [frontiersin.org]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Supercritical CO2 extraction of spices: A systematic study with focus on terpenes and piperamides from black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing solvent residue in Dihydrocubebin purification

A Senior Application Scientist's Guide to Minimizing Solvent Residue

Welcome to the technical support center for Dihydrocubebin purification. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing residual solvents in the final purified product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and practical insights to ensure the integrity and safety of your Dihydrocubebin samples.

The Challenge of Residual Solvents

Residual organic solvents are impurities that remain in the final active pharmaceutical ingredient (API) after purification. Their presence is not only a matter of purity but also of safety, as many solvents are toxic.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3C) to limit the presence of these solvents in pharmaceutical products.[1][2][3][4][5] For a compound like Dihydrocubebin, which has potential therapeutic applications, ensuring minimal solvent residue is paramount.[6][7][8]

This guide will walk you through a systematic approach to minimizing residual solvents, from the initial purification strategy to final product finishing.

Frequently Asked Questions (FAQs)

Before we delve into detailed protocols, let's address some common questions our team frequently encounters:

Q1: I've followed my standard purification protocol, but my Dihydrocubebin still shows high levels of residual solvent. What am I doing wrong?

A1: This is a common issue. The problem often lies not in a single step but in the overall purification strategy. Several factors could be at play:

-

Inappropriate Solvent Choice: The solvents used in your final purification steps might have a high affinity for Dihydrocubebin or a high boiling point, making them difficult to remove.

-

Inefficient Primary Removal: Relying solely on a rotary evaporator might not be sufficient, especially for high-boiling point solvents.

-

Co-precipitation: The solvent might be getting trapped within the crystal lattice of your Dihydrocubebin during precipitation or crystallization.

Q2: Which solvents are most problematic for Dihydrocubebin purification?

A2: Based on the typical extraction and purification schemes for lignans, high-boiling point polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be particularly challenging to remove.[9] While less common in final purification steps, their use in earlier stages can lead to carryover. Even common chromatographic solvents like ethyl acetate can be tenacious if not handled correctly.

Q3: How can I confirm the identity and quantity of the residual solvent?

A3: The gold standard for identifying and quantifying residual solvents is Gas Chromatography (GC) , often with headspace sampling (HS-GC).[3][4] This technique is highly sensitive and can detect solvents at the parts-per-million (ppm) level, which is often required to meet regulatory standards.

Q4: Are there "safer" solvents I should be using for Dihydrocubebin purification?

A4: Yes, the ICH Q3C guidelines classify solvents into three classes based on their toxicity.[1][3]

-

Class 1: Solvents to be avoided (e.g., benzene, carbon tetrachloride).

-

Class 2: Solvents with inherent toxicity, whose use should be limited (e.g., methanol, hexane, chloroform).

-

Class 3: Solvents with low toxic potential (e.g., ethanol, acetone, ethyl acetate).

Whenever possible, opt for Class 3 solvents in the final purification steps.

Troubleshooting Guide: A Proactive Approach to Solvent Removal

The key to minimizing residual solvents is a proactive, multi-step approach. This guide is structured to help you at each stage of your purification workflow.

Logical Workflow for Minimizing Residual Solvents

Sources

- 1. pmda.go.jp [pmda.go.jp]

- 2. database.ich.org [database.ich.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]

- 5. pharmtech.com [pharmtech.com]

- 6. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. e-nps.or.kr:443 [e-nps.or.kr:443]

Validation & Comparative

A Comparative Analysis of Cubebin and Dihydrocubebin: Bioactivity and IC50 Benchmarks

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of natural product research, lignans have emerged as a promising class of compounds with a diverse range of biological activities. Among these, Cubebin and its derivative, Dihydrocubebin, both isolated from plants of the Piper genus, have garnered significant attention. This guide provides a comprehensive comparison of these two molecules, focusing on their reported IC50 values and underlying mechanisms of action. While extensive data is available for Cubebin, this guide also highlights the current knowledge gap regarding the specific inhibitory concentrations of Dihydrocubebin, offering a perspective on future research directions.

Introduction to Cubebin and Dihydrocubebin

Cubebin is a dibenzylbutyrolactone lignan that has been extensively studied for its multifaceted pharmacological effects. These include anti-inflammatory, neuroprotective, antitumor, and antiparasitic activities[1][2][3][4]. Its chemical structure features a central lactone ring, which is a key determinant of its biological function.

Dihydrocubebin, as its name suggests, is a reduced form of Cubebin where the lactone ring has been opened to form a diol. This structural modification can significantly impact the molecule's biological properties, including its potency and mechanism of action. While less studied than its parent compound, Dihydrocubebin has been investigated for certain biological effects, such as its influence on histamine release[5].

Comparative IC50 Values: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function[6]. The following table summarizes the reported IC50 values for Cubebin across various assays and cell lines. It is important to note that a direct comparative table is not presented due to the limited availability of published IC50 values for Dihydrocubebin.

Table 1: Reported IC50 Values for Cubebin

| Biological Activity | Target/Cell Line | IC50 Value (µM) | Reference |

| Neuroprotection | Acetylcholinesterase (AChE) Inhibition | 992 | [2] |

| Cytotoxicity | Madin-Darby Canine Kidney (MDCK) cells | 12 | [7] |

| Antitumor | U251 (glioma), 786-0 (kidney), PC-3 (prostate), HT-29 (colon) | GI50 ≤ 30 µg/mL | [8] |

| Antitumor | K562 (leukemia) | GI50 ≤ 4.0 µg/mL | [8] |

| Cytotoxicity | HT-29 (colon adenocarcinoma) | 280 (cytotoxic) | [9][10] |

| Cytotoxicity | SH-SY5Y (neuroblastoma) | 332 µg/mL (0.93 µM) | |

| Trypanocidal Activity | Trypanosoma cruzi (amastigotes) | Data on derivatives available, Cubebin itself is a reference | [11] |

Note: GI50 (50% growth inhibition) is reported in µg/mL in the source. Conversion to µM would require the molecular weight of Cubebin (356.37 g/mol ). For example, 30 µg/mL is approximately 84.2 µM.

The available data for Dihydrocubebin primarily describes its isolation and qualitative biological effects. For instance, one study investigated its ability to inhibit histamine release from rat mast cells, but did not report a specific IC50 value[5]. Another study evaluated a crude extract of Piper cubeba and its isolated lignans, including Dihydrocubebin, on head and neck cancer cells; however, the abstract does not provide a specific IC50 or GI50 value for Dihydrocubebin[2]. The lack of quantitative inhibitory data for Dihydrocubebin presents a significant gap in the comparative assessment of these two lignans.